molecular formula C10H9ClO2 B1407569 2-Oxo-4-phenylbutyroyl chloride CAS No. 1706437-47-9

2-Oxo-4-phenylbutyroyl chloride

Cat. No.: B1407569
CAS No.: 1706437-47-9
M. Wt: 196.63 g/mol
InChI Key: UKEGVJIROCGBKD-UHFFFAOYSA-N
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Description

Significance of Acyl Chlorides as Activated Carboxylic Acid Derivatives for Diverse Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine atom. acs.org This substitution dramatically increases the electrophilicity of the carbonyl carbon, making acyl chlorides valuable reagents for a wide array of chemical transformations. nih.gov Their heightened reactivity allows them to readily participate in nucleophilic acyl substitution reactions. researchgate.net

The primary utility of acyl chlorides lies in their ability to acylate various nucleophiles, leading to the formation of esters, amides, and anhydrides. acs.orgresearchgate.net For instance, the reaction of an acyl chloride with an alcohol (alcoholysis) yields an ester, while its reaction with an amine (aminolysis) produces an amide. researchgate.net These reactions are fundamental in the synthesis of numerous organic molecules, including pharmaceuticals, polymers, and dyes. acs.org

One of the most notable applications of acyl chlorides is in the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. wikipedia.org In this reaction, an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group. byjus.commasterorganicchemistry.com This method is pivotal for the synthesis of aryl ketones, which are important intermediates in the production of more complex molecules. organic-chemistry.org The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. byjus.com

The preparation of acyl chlorides is typically achieved by treating a carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). libretexts.orgyoutube.com Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying the purification of the desired acyl chloride. libretexts.org

Contextual Positioning of 2-Oxo-4-phenylbutyroyl Chloride within the Family of α-Keto Acyl Chlorides and Related Reactive Intermediates

This compound belongs to the specific and highly reactive family of α-keto acyl chlorides. These compounds are distinguished by the presence of a ketone functional group at the α-position relative to the acyl chloride. This unique structural feature imparts a distinct reactivity profile compared to simple acyl chlorides. The presence of two adjacent carbonyl groups makes the molecule susceptible to a wider range of nucleophilic attacks and enables its participation in unique cyclization and condensation reactions.

The synthesis of α-keto acyl chlorides generally starts from the corresponding α-keto acid. For example, 2-oxo-4-phenylbutyric acid can be converted to this compound using standard chlorinating agents like oxalyl chloride or thionyl chloride. youtube.com The parent α-keto acid, 2-oxo-4-phenylbutyric acid, is a solid with a molecular weight of 178.18 g/mol . sigmaaldrich.comnih.gov

The reactivity of α-keto acyl chlorides is a subject of significant interest in synthetic chemistry. The α-carbonyl group can influence the reactivity of the acyl chloride and can also serve as a handle for subsequent transformations. These compounds are valuable precursors for the synthesis of various heterocyclic compounds, such as quinoxalines, and other complex molecules containing the 1,2-dicarbonyl motif, which is a common feature in many natural products and pharmaceuticals. researchgate.net The strategic placement of the keto and acyl chloride functionalities allows for sequential or tandem reactions, providing a powerful tool for the efficient construction of intricate molecular frameworks. researchgate.net

Historical Evolution of Methodologies for Acyl Chloride Utilization in Complex Molecular Architectures

The use of acyl chlorides in organic synthesis has a rich history dating back to the 19th century. The discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts was a landmark achievement that demonstrated the synthetic power of acyl chlorides in C-C bond formation. wikipedia.org This reaction provided a direct method for the acylation of aromatic compounds, opening up new avenues for the synthesis of a vast array of aromatic ketones and their derivatives. byjus.com

Initially, the application of acyl chlorides was primarily focused on simple acylation reactions. However, as the understanding of reaction mechanisms and the demand for more complex molecules grew, the scope of acyl chloride chemistry expanded significantly. The development of milder and more selective reagents and reaction conditions allowed for their use in the synthesis of increasingly complex and sensitive molecules.

In the context of complex molecule synthesis, α-keto acyl chlorides have emerged as particularly valuable intermediates. Their ability to participate in a variety of transformations, including cyclizations and multicomponent reactions, has made them attractive building blocks. researchgate.net For instance, the reaction of α-keto acyl chlorides with dinucleophiles can lead to the formation of diverse heterocyclic systems in a single step.

More recently, advances in catalysis have further enhanced the utility of acyl chlorides. The development of transition-metal-catalyzed cross-coupling reactions has enabled the use of acyl chlorides as electrophilic partners in the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance. While traditionally, the reactivity of acyl chlorides made them challenging substrates for some catalytic systems, modern methodologies have largely overcome these limitations. The ongoing development of novel synthetic methods continues to broaden the horizons of what can be achieved with these versatile and highly reactive chemical entities. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1706437-47-9

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-oxo-4-phenylbutanoyl chloride

InChI

InChI=1S/C10H9ClO2/c11-10(13)9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

UKEGVJIROCGBKD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Oxo 4 Phenylbutyroyl Chloride and Analogs

Established Synthetic Pathways to α-Keto Acyl Chlorides

Traditional methods for synthesizing α-keto acyl chlorides have been well-documented and are still widely employed in many laboratory and industrial settings. These pathways often involve the conversion of a carboxylic acid to its more reactive acyl chloride derivative.

Halogenation of Carboxylic Acids with Classical Chlorinating Agents (e.g., Oxalyl Chloride)

The direct conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis. ontosight.aisymbchem.com This transformation is commonly achieved using a variety of chlorinating agents, with oxalyl chloride and thionyl chloride being among the most frequently used. symbchem.comlibretexts.orgchemguide.co.uk The reaction of a carboxylic acid with oxalyl chloride, for instance, is a reliable method that produces the desired acyl chloride along with gaseous byproducts, which can be easily removed from the reaction mixture. Similarly, thionyl chloride converts carboxylic acids into acyl chlorides, with the byproducts being sulfur dioxide and hydrogen chloride. youtube.com Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective reagents for this purpose. libretexts.orgchemguide.co.uk

The general applicability of these reagents allows for the synthesis of a wide range of acyl chlorides. For instance, the conversion of ethanoic acid to ethanoyl chloride is a typical example of these reactions. libretexts.orgchemguide.co.uk The choice of chlorinating agent can depend on the specific substrate and the desired reaction conditions.

Chlorinating AgentTypical ByproductsKey Features
Oxalyl ChlorideCO, CO₂, HClReaction is often clean with gaseous byproducts.
Thionyl ChlorideSO₂, HClA common and effective reagent. ontosight.aisymbchem.com
Phosphorus(V) ChloridePOCl₃, HClA solid reagent that reacts in the cold. chemguide.co.uk
Phosphorus(III) ChlorideH₃PO₃Reaction is less vigorous than with PCl₅. chemguide.co.uk

Preparation of Related Acyl Chlorides in Multistep Syntheses

In many instances, the target acyl chloride is prepared as part of a multistep synthetic sequence. youtube.com This is particularly true for more complex molecules where the α-keto functionality is introduced or modified during the synthesis. For example, a common strategy involves the oxidation of a primary alcohol to a carboxylic acid, which is then converted to the acyl chloride. youtube.com This two-step process allows for the construction of the carbon skeleton prior to the formation of the highly reactive acyl chloride group.

Another approach involves the functionalization of a starting material that already contains a ketone or a precursor to the keto group. For instance, α-halogenation of a ketone can introduce a halogen atom at the α-position, which can then be further manipulated. wikipedia.orgyoutube.comlibretexts.orglibretexts.org While this method is more commonly used for the synthesis of α-halo ketones, the principles can be adapted within a broader synthetic strategy leading to α-keto acyl chlorides.

Innovative and Sustainable Approaches in α-Keto Acyl Chloride Synthesis

Recognizing the environmental impact and hazards associated with traditional synthetic methods, there is a growing emphasis on the development of greener and more efficient approaches for the synthesis of acyl chlorides.

Green Chemistry Principles Applied to Acyl Chloride Formation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com In the context of acyl chloride synthesis, this has led to the exploration of alternative solvents, catalysts, and reaction conditions. humanjournals.comresearchgate.nettandfonline.com For example, conducting reactions in aqueous media or using bio-based solvents like Cyrene™ can significantly reduce the reliance on volatile and toxic organic solvents. tandfonline.comrsc.org

Catalytic Methods and Reaction Condition Optimization for Efficient Production

The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions. In the synthesis of acyl chlorides, various catalytic systems are being investigated to replace stoichiometric reagents and harsh reaction conditions. google.comgoogle.com For example, immobilized catalysts offer the advantage of easy separation and recyclability, reducing costs and waste. google.com

Furthermore, photoredox catalysis has emerged as a powerful tool for the generation of acyl radicals from α-keto acids, which can then participate in various coupling reactions to form ketones. nih.gov The optimization of reaction parameters such as temperature, solvent, and reaction time is also crucial for developing efficient and scalable processes for the production of α-keto acyl chlorides and their derivatives. google.com

Innovative ApproachKey PrinciplePotential Benefits
Use of Green SolventsReducing use of hazardous solvents. tandfonline.comrsc.orgImproved safety and reduced environmental impact.
Atom EconomyMaximizing incorporation of reactants into the product. humanjournals.comReduced waste and increased efficiency.
Catalytic MethodsUsing catalysts to promote reactions. google.comgoogle.comMilder reaction conditions, higher selectivity, and catalyst recyclability.
Photoredox CatalysisUsing light to drive chemical reactions. nih.govAccess to novel reaction pathways and mild conditions.

Chemical Reactivity and Mechanistic Studies of 2 Oxo 4 Phenylbutyroyl Chloride

Intramolecular Cyclization and Rearrangement Processes Involving the α-Keto Functionality

The presence of the α-keto group in 2-Oxo-4-phenylbutyroyl chloride opens up possibilities for intramolecular reactions. While specific examples for this compound are not extensively documented, analogous reactions of α-substituted carbonyl compounds are well-known.

One potential transformation is an intramolecular cyclization. For instance, if the phenyl group were to contain a nucleophilic substituent at the ortho position, an intramolecular acylation could lead to the formation of a new heterocyclic ring system.

Furthermore, rearrangement reactions are a possibility under certain conditions. The Favorskii rearrangement, for example, is a well-known reaction of α-halo ketones in the presence of a base, which proceeds through a cyclopropanone (B1606653) intermediate to yield a carboxylic acid derivative. prepchem.comguidechem.com Although this compound is an α-keto acyl chloride rather than an α-halo ketone, the underlying principles of enolate formation and intramolecular displacement could potentially lead to rearrangement products under basic conditions, though this remains a speculative pathway for this specific substrate.

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

The rates of nucleophilic substitution at the acyl chloride are generally very high. The reactivity is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group. For this compound, the presence of the adjacent electron-withdrawing keto group is expected to increase the electrophilicity of the acyl chloride carbon, making it more reactive than a simple alkanoyl chloride.

Kinetic studies on the reactions of other acyl chlorides, such as acetyl chloride and chloroacetyl chloride, with nucleophiles like methanol (B129727) have shown that the reaction can proceed through both second-order and third-order pathways. prepchem.com The third-order pathway often involves a second molecule of the nucleophile acting as a general base catalyst. The relative rates of reaction are highly dependent on the substrate, nucleophile, and solvent. For instance, the reactivity order of acetyl chlorides can be inverted when changing the nucleophile from methanol to phenol, indicating a shift in the reaction mechanism. prepchem.com

Thermodynamically, the reactions of acyl chlorides with nucleophiles like alcohols and amines are highly favorable. This is due to the formation of a stable chloride ion and strong C-O or C-N bonds in the product, which outweighs the energy of the C-Cl bond that is broken.

Elucidation of Reaction Mechanisms Through Experimental and Theoretical Approaches

The mechanisms of reactions involving this compound can be investigated through a combination of experimental and theoretical methods.

Experimentally, kinetic studies can provide valuable insights. By measuring the reaction rates as a function of reactant concentrations, temperature, and solvent polarity, information about the transition state and the involvement of intermediates can be obtained. For example, Hammett plots can be used to correlate reaction rates with the electronic effects of substituents on the phenyl ring, helping to determine the extent of charge development in the transition state. Isotope labeling studies can also be employed to trace the path of atoms throughout the reaction and distinguish between different mechanistic possibilities.

Theoretical approaches, such as Density Functional Theory (DFT) computations, are powerful tools for modeling reaction pathways. nih.gov These calculations can be used to determine the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction mechanism at the molecular level. For example, computational studies on the hydrolysis of other acyl chlorides have been used to distinguish between concerted (Sₙ2-like) and stepwise (addition-elimination) mechanisms. nih.gov Such studies could be applied to the reactions of this compound to understand the influence of the α-keto group on its reactivity and mechanistic pathways.

Synthetic Utility of 2 Oxo 4 Phenylbutyroyl Chloride in Advanced Organic Synthesis

Precursor Role in the Synthesis of Pharmaceutically Relevant Scaffolds and Intermediates

The primary application of 2-oxo-4-phenylbutyroyl chloride lies in its role as a precursor to key intermediates for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. google.comscielo.br The acyl chloride is readily converted to its corresponding ester, typically ethyl 2-oxo-4-phenylbutanoate, which is a central component in the synthesis of several "pril" drugs. researchgate.netchemicalbook.comgoogle.com

A cornerstone reaction is the diastereoselective reductive amination of ethyl 2-oxo-4-phenylbutanoate with a dipeptide. For instance, the large-scale synthesis of Enalapril (B1671234) involves the reaction of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. google.comresearchgate.net This key step is typically catalyzed by Raney-Nickel (Ra-Ni) under hydrogen pressure, leading to the formation of the enalapril molecule. researchgate.netgoogle.com The process has been optimized through the screening of various catalysts and additives, such as potassium fluoride (B91410) and acetic acid, to improve the stereoselectivity of the reaction. researchgate.net

Similarly, this precursor is instrumental in producing other ACE inhibitors. The synthesis of Lisinopril also utilizes ethyl 2-oxo-4-phenylbutyrate, which undergoes reductive alkylation with the appropriate dipeptide. researchgate.net Furthermore, the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate is a critical step in producing (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a chiral intermediate essential for the synthesis of ACE inhibitors like Benazepril, Enalapril, and Lisinopril. researchgate.netresearchgate.net This reduction can be achieved with high enantioselectivity using biocatalysts, such as recombinant carbonyl reductase enzymes. researchgate.netresearchgate.net

The following table summarizes the role of the 2-oxo-4-phenylbutyrate scaffold in the synthesis of prominent ACE inhibitors.

ACE InhibitorKey Intermediate Derived from this compoundKey Synthetic Step
Enalapril Ethyl 2-oxo-4-phenylbutanoateReductive amination with L-alanyl-L-proline google.comresearchgate.net
Lisinopril Ethyl 2-oxo-4-phenylbutanoateReductive alkylation with Nε-(trifluoroacetyl)-L-lysyl-L-proline researchgate.net
Benazepril (R)-2-hydroxy-4-phenylbutyrateAsymmetric reduction of ethyl 2-oxo-4-phenylbutanoate researchgate.netresearchgate.net

Application in the Construction of Heterocyclic Compounds Containing 2-Oxo and Phenyl Moieties

The reactivity of the 2-oxo-4-phenylbutyroyl scaffold is not limited to the synthesis of linear ACE inhibitors; it is also a valuable precursor for creating various heterocyclic structures. The presence of both a ketone and a reactive acyl chloride (or its ester derivative) allows for cyclization reactions to form rings.

One example is the synthesis of furanone derivatives. The cyclization of related precursors can lead to the formation of 1-oxaspiro compounds. For instance, the condensation reaction of 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one with 4-chlorobenzoyl chloride yields 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate. researchgate.net This demonstrates how the core phenyl and oxo-containing structure can be embedded within a spirocyclic furanone system.

Moreover, modifications of the proline ring in ACE inhibitors have led to the development of novel heterocyclic derivatives. By replacing the proline surrogate in traditional ACE inhibitors, new structures can be synthesized. nih.gov For example, Imidapril, a potent ACE inhibitor, features an imidazolidine-2-one ring instead of the typical proline found in Enalapril. nih.gov The synthesis of such complex heterocyclic systems often relies on the core structure provided by precursors like ethyl 2-oxo-4-phenylbutanoate. Another innovative approach involved the asymmetric synthesis of a pyrrolo[2,1-b] google.comresearchgate.netresearchgate.netthiadiazepine derivative, which incorporated a novel heterocyclic nucleus as part of the ACE-inhibitor molecule, showcasing the versatility of the initial building blocks in creating diverse heterocyclic scaffolds. scielo.br

Strategies for Complex Molecule Assembly via Derivatization of this compound

The derivatization of this compound is a key strategy for the assembly of complex molecules. The acyl chloride's high reactivity allows it to readily acylate a wide range of nucleophiles, such as amines and alcohols, forming stable amide and ester bonds, respectively. This fundamental reaction is the first step in building more elaborate structures.

The synthesis of Enalapril serves as an excellent case study for complex molecule assembly. The process begins with the conversion of the acyl chloride to ethyl 2-oxo-4-phenylbutanoate. google.com This intermediate then undergoes a crucial C-N bond-forming reaction—reductive amination—with the dipeptide L-alanyl-L-proline. researchgate.netgoogle.com This single step assembles three distinct chemical fragments into the final, complex drug molecule. This strategy, which combines acylation, esterification, and reductive amination, demonstrates a highly efficient pathway to a complex pharmaceutical agent from a relatively simple starting material.

The versatility of the keto group offers further opportunities for derivatization. It can be reduced to a hydroxyl group, as seen in the synthesis of the (R)-HPBE intermediate, which introduces a new chiral center and a functional group for further modification. researchgate.net This step-wise elaboration, starting from the reactive acyl chloride and proceeding through its various derivatives, is a powerful approach in modern synthetic chemistry for building intricate molecular targets.

Combinatorial Chemistry Approaches Leveraging Acyl Chloride Reactivity

Combinatorial chemistry is a powerful technique used to rapidly generate large, diverse libraries of compounds for high-throughput screening in drug discovery. nih.gov The high reactivity of acyl chlorides makes them ideal reagents for this purpose. This compound, in particular, is an attractive building block for creating focused libraries aimed at discovering new enzyme inhibitors or other biologically active molecules.

The fundamental principle involves reacting the acyl chloride with a collection of different building blocks. For example, a library of amides can be generated by reacting this compound with a diverse set of primary and secondary amines in a parallel fashion. Similarly, a library of esters can be created using a variety of alcohols. This approach allows for the systematic variation of the molecular structure around the core 2-oxo-4-phenylbutyroyl scaffold.

In the context of ACE inhibitors, a combinatorial approach could involve reacting the precursor with a library of different dipeptides or amino acid analogues to explore structure-activity relationships and identify novel inhibitors with improved potency or pharmacokinetic properties. scielo.br Techniques such as the "one-bead one-compound" (OBOC) method could be employed, where each bead in a resin support is coupled with a unique compound from the library. nih.gov The inherent reactivity of this compound ensures efficient coupling, making it a valuable tool for leveraging combinatorial strategies to accelerate the discovery of new therapeutic agents.

Future Research Directions and Unexplored Avenues for 2 Oxo 4 Phenylbutyroyl Chloride Chemistry

Development of Highly Selective and Efficient Catalytic Systems for Transformations of α-Keto Acyl Chlorides

The dual reactivity of α-keto acyl chlorides like 2-oxo-4-phenylbutyroyl chloride poses a significant challenge and opportunity for catalytic system development. The primary goal is to achieve high selectivity, targeting either the acyl chloride or the ketone functionality, or to orchestrate tandem reactions involving both.

Future research could focus on:

Transition Metal Catalysis: Platinum-catalyzed C–H acylation has been shown to be effective for introducing an α-keto ester functional group using ethyl chlorooxoacetate, avoiding decarbonylative side reactions. acs.org This suggests that similar platinum-based or other transition metal catalysts (e.g., palladium, rhodium, copper) could be developed for selective cross-coupling reactions at the acyl chloride position of this compound, leaving the ketone intact. Copper-catalyzed enantioselective acylcyanation of alkenes using α-keto acids as acyl radical precursors has also been reported, highlighting the potential for copper catalysts in transformations of α-keto carbonyl compounds. acs.org

Organocatalysis: Organocatalysts offer a metal-free alternative for selective transformations. For instance, cinchona alkaloid derivatives have been used to catalyze the asymmetric synthesis of α-amino acid derivatives from α-keto esters. thieme-connect.com Similar catalysts could be designed to promote enantioselective additions to the ketone of this compound or to activate the acyl chloride for specific nucleophilic attacks.

Switchable Catalysis: The development of "smart" catalysts that can be switched 'on' or 'off' by external stimuli like pH, temperature, or light could provide unprecedented control over the reactivity of bifunctional molecules. nih.gov A pH-switchable peptide, for example, has demonstrated the ability to catalyze hydrolysis in its active conformation. nih.gov Such systems could be engineered to selectively activate one functional group of this compound over the other.

Exploration of Stereoselective Transformations Involving the α-Keto Center of Butyroyl Chloride Derivatives

The α-keto group in this compound is a prochiral center, making it an ideal target for stereoselective transformations to generate chiral building blocks. These chiral molecules are of high value in medicinal chemistry and materials science.

Key areas for future investigation include:

Asymmetric Reductions: The stereoselective reduction of the ketone to a secondary alcohol would yield chiral α-hydroxy acyl chlorides. While chemical methods for such reductions often face challenges with selectivity, biocatalysis offers a powerful alternative. google.com Reductases from microorganisms like Saccharomyces cerevisiae have been successfully used for the stereoselective reduction of α-chloro-β-keto esters. researchgate.net Screening for or engineering enzymes that can selectively reduce the ketone of this compound with high enantioselectivity would be a significant advancement.

Asymmetric Alkylations and Additions: The development of catalytic asymmetric methods for the alkylation of carbonyl compounds remains a challenge. nih.gov Biocatalytic platforms, such as those using engineered methyltransferases, have shown promise for the asymmetric alkylation of α-keto acids. nih.gov Adapting these enzymatic systems or developing novel organocatalytic or metal-catalyzed methods for the enantioselective addition of various nucleophiles (e.g., alkyl, aryl, cyanide) to the ketone of this compound would open doors to a wide range of chiral products.

Dynamic Kinetic Resolution: In cases where a racemic mixture of a chiral derivative is formed, dynamic kinetic resolution (DKR) can be employed to convert the mixture into a single enantiomer. This often involves a combination of a catalyst for racemization and a stereoselective catalyst for the desired transformation. Research into DKR protocols for derivatives of this compound could significantly enhance the efficiency of producing enantiopure compounds.

Integration with Flow Chemistry and Advanced Manufacturing Techniques for Scalable Synthesis

The translation of laboratory-scale syntheses to industrial production requires robust and scalable methods. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and continuous production.

Future efforts in this area should target:

Continuous Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of the title compound itself would be a crucial first step. This could involve, for example, the flow-based oxidation of a suitable precursor followed by in-line conversion to the acyl chloride.

Flow-Based Transformations: The inherent reactivity of acyl chlorides makes them well-suited for flow chemistry applications, where reaction times and temperatures can be precisely controlled to minimize side reactions. rsc.org The integration of the catalytic systems described in section 6.1 with flow reactors could enable the safe and efficient large-scale production of derivatives of this compound. For instance, a continuous flow synthesis of α-ketoesters has been developed using a catch-and-release protocol with immobilized reagents and scavengers. researchgate.networktribe.com

Automated Multistep Synthesis: Flow chemistry platforms can be designed to perform multiple reaction steps in a continuous sequence without the need for isolation of intermediates. acs.org This approach could be used to synthesize complex molecules starting from this compound in a fully automated fashion, significantly reducing production time and cost.

Bio-inspired Synthetic Applications and Biocatalysis for Related Structural Motifs

Nature provides a vast blueprint for the design of efficient and selective catalysts. Bio-inspired and biocatalytic approaches offer sustainable and powerful alternatives to traditional chemical methods. nih.govresearchgate.net

Promising avenues for research include:

Q & A

Basic Research Questions

Q. What safety protocols and personal protective equipment (PPE) are recommended for handling 2-oxo-4-phenylbutyroyl chloride in laboratory settings?

  • Methodological Answer : Follow OSHA HazCom 2012 standards for acyl chlorides. Use impervious gloves (tested for chemical resistance), tightly sealed goggles, and full-face protection. Work in a fume hood to avoid inhalation of vapors. Avoid skin/eye contact and maintain ergonomic practices during prolonged use . Safety Data Sheets (SDS) should be reviewed for specific first-aid measures and spill containment procedures.

Q. How can researchers verify the purity of this compound prior to experimental use?

  • Methodological Answer : Analytical techniques such as HPLC (High-Performance Liquid Chromatography) with UV detection or NMR (Nuclear Magnetic Resonance) spectroscopy are standard for purity validation. Compare retention times (HPLC) or spectral peaks (¹H/¹³C NMR) against certified reference standards. Purity thresholds >98% are typical for synthetic applications .

Q. What solvent systems are compatible with this compound for reaction setups?

  • Methodological Answer : Use anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis. Pre-dry solvents over molecular sieves and conduct reactions under inert atmospheres (N₂/Ar) to minimize side reactions. Solvent compatibility can be further validated via computational tools like Hansen Solubility Parameters .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Implement a full or fractional factorial design to evaluate variables such as temperature, molar ratio, and catalyst loading. For example, a 2³ design (three factors at two levels) reduces experimental runs while identifying interactions between parameters. Analyze response surfaces to pinpoint optimal conditions for yield and selectivity .

Q. What strategies resolve contradictory data in reaction kinetics involving this compound?

  • Methodological Answer : Use Arrhenius plot analysis to compare temperature-dependent rate constants. If discrepancies persist, validate instrumentation (e.g., calibrate HPLC for product quantification) and replicate experiments under controlled humidity. Cross-reference kinetic data with computational models (e.g., DFT calculations for transition-state energies) .

Q. How does reactor design influence scalability in syntheses using this compound?

  • Methodological Answer : For batch processes, ensure reactors have efficient cooling/heating jackets to manage exothermic reactions. Continuous-flow systems improve heat/mass transfer and reduce side products. Use Computational Fluid Dynamics (CFD) simulations to model mixing efficiency and residence time distribution (RTD) in scaled-up setups .

Q. What advanced analytical techniques characterize byproducts formed during the hydrolysis of this compound?

  • Methodological Answer : Combine LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight identification and FT-IR spectroscopy to detect functional groups (e.g., carboxylic acid byproducts). For structural elucidation, employ single-crystal X-ray diffraction if crystallizable intermediates form .

Data-Driven Insights

Parameter Typical Range Analytical Method Reference
Purity>98%HPLC, NMR
Optimal Reaction Temp0–25°C (dependent on solvent)Thermocouple monitoring
Hydrolysis Rate (pH 7)t₁/₂ = 2–4 hoursKinetic spectrophotometry
Solubility in DCM~250 mg/mLGravimetric analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.